2-氟-6-苯氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

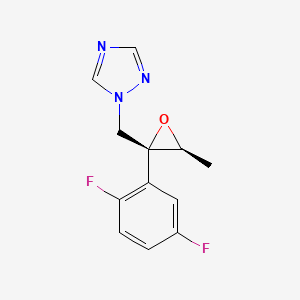

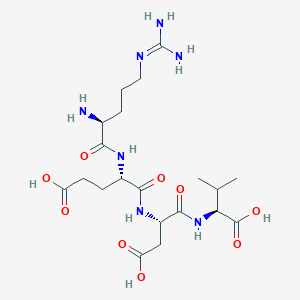

2-Fluoro-6-phenoxyphenylboronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. Boronic acids are known to exhibit unique reactivity due to the boron atom's ability to form reversible covalent bonds with hydroxyl groups, which can be exploited in various chemical transformations .

Synthesis Analysis

The synthesis of fluoro-substituted phenylboronic acids can be achieved through various methods. One approach could involve the halodeboronation of aryl boronic acids, as demonstrated in a study where a series of aryl boronic acids were transformed into aryl bromides and chlorides using 1,3-dihalo-5,5-dimethylhydantoin and a catalytic amount of NaOMe . Although the specific synthesis of 2-fluoro-6-phenoxyphenylboronic acid is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can exhibit diverse solid-state structures, as seen in X-ray analyses of functionalized 2-formylphenylboronic acids, which showed a range from planar open forms to twisted conformers and cyclic oxaborole derivatives . The position of substituents, such as fluorine, can significantly influence the molecular geometry and stability of these compounds .

Chemical Reactions Analysis

Boronic acids are known to undergo tautomeric rearrangements, such as the conversion of 2-formylphenylboronic acids to 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles . The presence of fluorine substituents can affect the tautomeric equilibria and the properties of the compounds, including their pKa values and antifungal activity . The formation of cyclic benzoxaborole forms is a notable reaction that can be influenced by the position of the fluorine substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluorophenylboronic acid have been studied using various spectroscopic techniques, including FT-Raman, FT-IR, and NMR . Theoretical calculations, such as DFT, have been used to analyze the vibrational spectra and to determine the most stable molecular structure . The presence of fluorine can also affect the acidity and reactivity of the phenylboronic acid moiety, which is important for applications in sensing pH and metal cations .

科学研究应用

抗真菌活性

2-甲酰基苯硼酸及其同分异构体,包括氟代-2-甲酰基苯硼酸,已经表现出对像曲霉、镰刀菌、青霉和念珠菌等菌株的显著抗真菌活性。氟取代基的位置在这种活性中起着至关重要的作用。例如,4-氟-2-甲酰基苯硼酸,是抗真菌药物Tavaborole的类似物,已显示出强大的抗真菌特性 (Borys et al., 2019)。

癌症研究中的抗增殖潜力

简单的苯硼酸和苯并噁硼酸衍生物,如2-氟-6-甲酰基苯硼酸,在癌细胞系中显示出显著的抗增殖活性。这些化合物,包括氟取代的变体,可以诱导细胞周期停滞和凋亡,使它们成为实验肿瘤学的有希望的候选物 (Psurski et al., 2018)。

合成中的应用

2-氟-6-苯氧基苯硼酸衍生物已被用于各种合成中。例如,2-氟-4-溴联苯,一种在非甾体类抗炎药如氟比洛芬的制造中有用的化合物,已经使用苯硼酸衍生物合成 (Qiu et al., 2009)。

蛋白荧光标记

苯硼酸,包括2-氟苯硼酸等变体,与氨基酚类化合物形成稳定的络合物。这些络合物可以增强配体的荧光,并用于生物化学研究中的非共价蛋白标记 (Martínez-Aguirre等,2021)。

过氧化氢的检测和成像

已开发了一种基于2-氟苯硼酸的探针,用于医学和生物化学研究中的过氧化氢(H2O2)的检测和成像。该探针与H2O2反应产生2-氟苯酚,通过MRI中的显著化学位移变化进行成像 (Nonaka et al., 2015)。

吸附机制研究

苯硼酸的氟代和甲酰基类似物,包括2-氟苯硼酸,已被研究其吸附机制。这些研究提供了有关取代基对异构体几何构型及其与表面相互作用的影响的见解,这在材料科学和纳米技术中至关重要 (Piergies et al., 2013)。

葡萄糖传感技术

2-氟苯硼酸衍生物已被用于开发敏感和选择性的葡萄糖传感器。这些传感器通过调节荧光信号运作,并在医学诊断和研究中至关重要 (Huang et al., 2013)。

安全和危害

属性

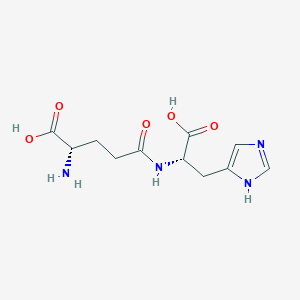

IUPAC Name |

(2-fluoro-6-phenoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDIBTAEVRXEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438246 |

Source

|

| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-phenoxyphenylboronic acid | |

CAS RN |

1056372-58-7 |

Source

|

| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)